molecular formula C19H34O4Si B028216 (R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate CAS No. 118456-54-5

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Cat. No. B028216
M. Wt: 354.6 g/mol
InChI Key: CVUYUBZMSCEMFT-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate" involves complex organic reactions. For example, the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate in pharmaceutical compounds, is achieved from suberic acid through a series of steps including a ZnCl2 catalyzed Friedel-Crafts reaction (Jiang Xin-peng et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to "(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate" has been determined through various analytical techniques. For instance, the crystal structure of 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid provides insights into the molecular arrangement and stereochemistry of cyclopentene derivatives (S. Fortier et al., 1979).

Chemical Reactions and Properties

Chemical reactions involving cyclopentene derivatives showcase the reactivity and transformation potential of these compounds. For example, stereocontrolled transformations of nitrohexofuranoses into cyclopentylamines through 2-oxabicyclo[2.2.1]heptanes illustrate the versatile synthetic applications of such structures (F. Fernandez et al., 2008).

Physical Properties Analysis

The physical properties of cyclopentene derivatives, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in various conditions. The detailed analysis of the crystal and molecular structures of methyl 2α,3α;4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate provides valuable data on the physical characteristics of these compounds (D. Brauer et al., 1976).

Chemical Properties Analysis

The chemical properties of cyclopentene derivatives, such as reactivity, stability, and interaction with various reagents, are pivotal for their application in synthetic chemistry. The addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene showcases the chemical reactivity and provides insights into the mechanistic aspects of cyclopentene derivatives (M. Przybylska et al., 1981).

properties

IUPAC Name

methyl 7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYUBZMSCEMFT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445551
Record name Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

CAS RN

118456-54-5
Record name Methyl 7-{(3R)-5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

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